2,2,3,3-Tetramethyltetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetramethyltetrasilane is an organosilicon compound with the molecular formula C4H12Si4. It is a colorless liquid with a boiling point of 26-27°C and a density of 0.75 g/cm³ . This compound is known for its unique structure, where silicon and carbon atoms alternate in a molecular framework.
Vorbereitungsmethoden
The preparation of 2,2,3,3-Tetramethyltetrasilane is typically achieved through an ethylation reaction. One common method involves the reaction of trichlorosilane with methyllithium, resulting in the formation of this compound and lithium chloride . Industrial production methods often involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
2,2,3,3-Tetramethyltetrasilane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silicon dioxide, while reduction may produce simpler silanes .
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetramethyltetrasilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of silicon-based materials, including silicon carbide films and buffer layers . In biology and medicine, it is explored for its potential in drug delivery systems and as a component in biomedical devices. Industrial applications include its use in the production of low-k dielectric materials for microelectronics and as a candidate material for nanowires .
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetramethyltetrasilane involves its ability to undergo sigma-sigma bond conjugation, which allows for the formation of stable silicon-carbon frameworks. This property is crucial for its use in the synthesis of silicon-based materials. The molecular targets and pathways involved in its action are primarily related to its interaction with other silicon and carbon atoms, leading to the formation of complex structures .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetramethyltetrasilane can be compared with other similar compounds such as tetramethylsilane and hexamethyldisilane. While all these compounds contain silicon and carbon atoms, this compound is unique due to its specific molecular structure, which allows for sigma-sigma bond conjugation and the formation of stable frameworks. This makes it particularly valuable in applications requiring high stability and specific structural properties .
Similar compounds include:
- Tetramethylsilane (TMS)
- Hexamethyldisilane
- Trimethylsilyl chloride
These compounds share some chemical properties with this compound but differ in their molecular structures and specific applications.
Eigenschaften
InChI |
InChI=1S/C4H12Si4/c1-7(2,5)8(3,4)6/h1-4H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZMBYHRAUZER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si])[Si](C)(C)[Si] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.